molecular formula C17H21NO4 B3071306 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1009523-76-5

4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3071306
CAS No.: 1009523-76-5
M. Wt: 303.35 g/mol
InChI Key: PWNXLGHGCMWYKZ-UHFFFAOYSA-N
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Description

4-(2-Phenylacetyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the [2,3]-Stevens rearrangement, which is a key step in constructing the spirocyclic framework . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are still under development, as it is primarily synthesized for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to improve efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with spirocyclic structures.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Preliminary studies suggest it could have therapeutic potential, particularly in treating diseases that involve specific molecular pathways.

    Industry: Its stability and reactivity make it a potential candidate for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still being elucidated through ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid apart from these similar compounds is its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications, from drug discovery to materials science.

Properties

IUPAC Name

4-(2-phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(11-13-7-3-1-4-8-13)18-14(16(20)21)12-22-17(18)9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNXLGHGCMWYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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